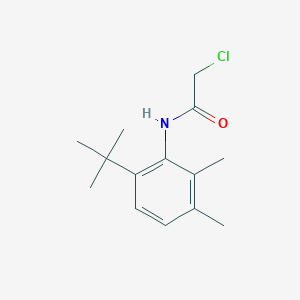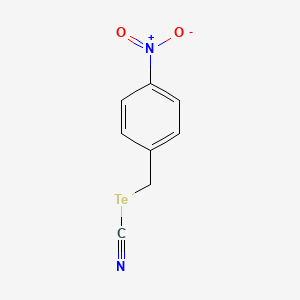
(4-Nitrophenyl)methyl tellurocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)methyl tellurocyanate is an organotellurium compound characterized by the presence of a tellurocyanate group attached to a (4-nitrophenyl)methyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-nitrophenyl)methyl tellurocyanate typically involves the reaction of (4-nitrophenyl)methyl halides with potassium tellurocyanate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The general reaction scheme is as follows:
(4-Nitrophenyl)methyl halide+Potassium tellurocyanate→(4-Nitrophenyl)methyl tellurocyanate+Potassium halide
The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (4-Nitrophenyl)methyl tellurocyanate undergoes various chemical reactions, including:
Oxidation: The tellurocyanate group can be oxidized to form telluroxides or tellurones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tellurocyanate group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Telluroxides or tellurones.
Reduction: (4-Aminophenyl)methyl tellurocyanate.
Substitution: Corresponding substituted tellurocyanates.
科学研究应用
(4-Nitrophenyl)methyl tellurocyanate has several applications in scientific research:
Biology: Potential use in the development of tellurium-based drugs due to its unique redox properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, including tellurium-containing polymers and nanomaterials.
作用机制
The mechanism of action of (4-nitrophenyl)methyl tellurocyanate involves its redox properties and ability to form stable complexes with various biomolecules. The tellurocyanate group can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities.
相似化合物的比较
- (4-Nitrophenyl)methyl selenocyanate
- (4-Nitrophenyl)methyl thiocyanate
- (4-Nitrophenyl)methyl cyanate
Comparison:
- (4-Nitrophenyl)methyl tellurocyanate is unique due to the presence of tellurium, which imparts distinct redox properties compared to its sulfur, selenium, and oxygen analogs.
- (4-Nitrophenyl)methyl selenocyanate and (4-Nitrophenyl)methyl thiocyanate are less stable and more prone to decomposition.
- (4-Nitrophenyl)methyl cyanate lacks the redox activity associated with tellurium, making it less effective in applications requiring oxidative stress induction.
属性
CAS 编号 |
78622-25-0 |
|---|---|
分子式 |
C8H6N2O2Te |
分子量 |
289.7 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl tellurocyanate |
InChI |
InChI=1S/C8H6N2O2Te/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 |
InChI 键 |
FQBYZQFQMSUXFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C[Te]C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



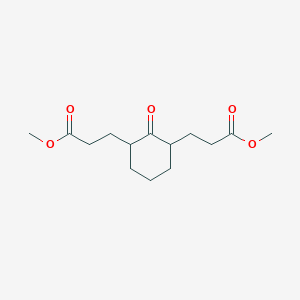




![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
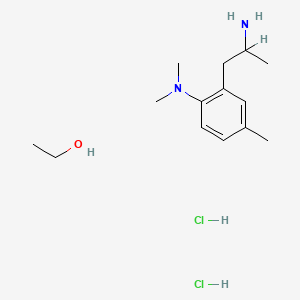
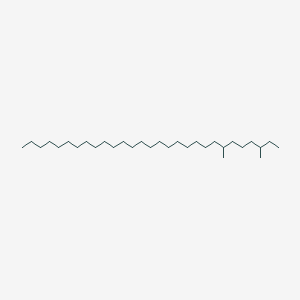
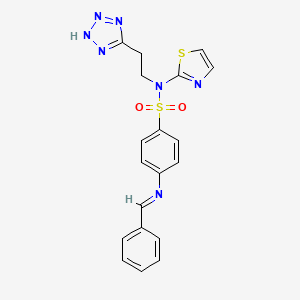
![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
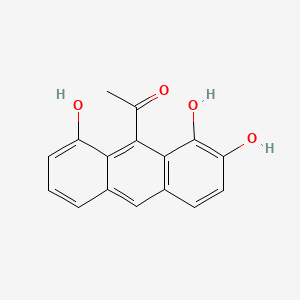
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)
